molecular formula C10H11ClFNO B2514220 2-chloro-N-(4-fluorophenyl)butanamide CAS No. 852980-71-3

2-chloro-N-(4-fluorophenyl)butanamide

Cat. No. B2514220
CAS RN: 852980-71-3
M. Wt: 215.65
InChI Key: YFWFOPBHCSEZMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a focal point in medicinal chemistry due to their significant biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were synthesized through a multi-step process. This involved the conversion of various organic acids into corresponding esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazol-2-thiols. The final compounds were obtained by reacting these thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) . Another study reported the synthesis of a hybrid molecule, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, by reacting amphetamine with flurbiprofen, which yielded high purity compounds as characterized by various spectral methods .

Molecular Structure Analysis

The structural elucidation of the synthesized compounds in the first study was performed using 1H-NMR, IR, and mass spectral data . These techniques are crucial for confirming the identity and purity of the compounds. Similarly, the hybrid molecule from the second study was fully analyzed and characterized using 1H, 13C NMR, UV, IR, HPLC, and mass spectral data, ensuring a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of the complexity and specificity required in medicinal chemistry. The multi-step synthesis in the first study demonstrates the transformation of functional groups and the formation of heterocyclic rings, which are common in bioactive molecules . The reaction between amphetamine and flurbiprofen in the second study suggests a coupling of two pharmacophores to potentially enhance biological activity or modify pharmacokinetic properties .

Physical and Chemical Properties Analysis

While the abstracts provided do not detail the physical and chemical properties of the specific compound "2-chloro-N-(4-fluorophenyl)butanamide," they do provide insight into the methodologies used to analyze similar compounds. The spectral data mentioned in both studies are essential for determining various physical and chemical properties, such as solubility, melting points, and stability, which are critical for the development of pharmaceutical agents . The moderate activity of the synthesized compounds against the lipoxygenase enzyme in the first study also provides a glimpse into the biological properties that can be expected from such molecules .

Scientific Research Applications

Synthesis and Biological Activity

2-chloro-N-(4-fluorophenyl)butanamide derivatives have been synthesized and studied for various biological activities. For instance, derivatives of this compound have been evaluated as tyrosinase and melanin inhibitors, offering potential applications in depigmentation treatments. These derivatives demonstrated significant inhibitory potential against Mushroom tyrosinase in vitro, and one compound significantly reduced pigmentation in zebrafish in vivo. The molecules also displayed minimal cytotoxicity, suggesting their potential as candidates for depigmentation drug formulations with fewer side effects (Raza et al., 2019).

Molecular Structure and Chemical Behavior

The molecular structure and chemical behavior of 2-chloro-N-(4-fluorophenyl)butanamide and its derivatives have also been a subject of research. The compound's structure has been determined through various methods like X-ray single crystal diffraction, shedding light on its crystallographic parameters (Huang Ming-zhi et al., 2005). Furthermore, the chemical behavior of substituted 4-chloro-N-phenylbutanamides has been studied in aqueous solutions, revealing insights into their kinetics, mechanism of formation, and decomposition (Sedlák et al., 2002).

Potential Therapeutic Applications

Derivatives of 2-chloro-N-(4-fluorophenyl)butanamide have been investigated for their therapeutic potential. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and shown to be potent inhibitors of the urease enzyme, suggesting their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018). Furthermore, the compound has been part of studies focusing on antimicrobial activities, indicating its relevance in the development of new antimicrobial agents (Ahsan et al., 2016).

properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWFOPBHCSEZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-fluorophenyl)butanamide

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